molecular formula C10H12ClNO2 B13048794 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl

Cat. No.: B13048794
M. Wt: 213.66 g/mol
InChI Key: LNRKJAKZPOECSQ-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyphenylacetic acid and an amine.

    Cyclization: The starting materials undergo a cyclization reaction to form the isoquinoline ring structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline class.

    Quinoline: A structurally related compound with similar properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

Uniqueness

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is unique due to the presence of the methoxy group at the 5-position and the dihydroisoquinoline structure. These features may confer specific biological activities and chemical reactivity that distinguish it from other isoquinoline derivatives.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-methoxy-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12;/h2-4H,5-6H2,1H3,(H,11,12);1H

InChI Key

LNRKJAKZPOECSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCNC2=O.Cl

Origin of Product

United States

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